Cas no 65373-52-6 (1,3-oxazole-2-carbaldehyde)

1,3-oxazole-2-carbaldehyde structure
1,3-oxazole-2-carbaldehyde structure
商品名:1,3-oxazole-2-carbaldehyde
CAS番号:65373-52-6
MF:C4H3NO2
メガワット:97.0721
MDL:MFCD03412587
CID:58329
PubChem ID:14786609

1,3-oxazole-2-carbaldehyde 化学的及び物理的性質

名前と識別子

    • Oxazole-2-carbaldehyde
    • 1,3-Oxazole-2-carboxaldehyde
    • 1,3-Oxazole-2-carbaldehyde
    • 2-OXAZOLECARBOXALDEHYDE
    • 2-formyloxazole
    • intermediat ex25.2
    • oxazol-2-carbaldehyde
    • oxazole-2-carboxaldehyde
    • zlchem 772
    • 2-Oxazolecarbaldehyde
    • oxazole 2-carboaldehyde
    • PubChem17600
    • AMOT0346
    • ZLD0231
    • TYHOSUCCUICRLM-UHFFFAOYSA-N
    • 7478AE
    • SBB052295
    • AB14413
    • RP18617
    • EN000233
    • AM20100592
    • A8875
    • 373O526
    • DTXSID20564013
    • AKOS006342976
    • EN300-103208
    • CS-W006539
    • 65373-52-6
    • MFCD03412587
    • J-523849
    • FT-0650277
    • PS-11971
    • 1 pound not3-Oxazole-2-carboxaldehyde
    • DB-008226
    • 1,3-oxazole-2-carbaldehyde
    • MDL: MFCD03412587
    • インチ: 1S/C4H3NO2/c6-3-4-5-1-2-7-4/h1-3H
    • InChIKey: TYHOSUCCUICRLM-UHFFFAOYSA-N
    • ほほえんだ: O1C([H])=C([H])N=C1C([H])=O

計算された属性

  • せいみつぶんしりょう: 97.01640
  • どういたいしつりょう: 97.016378338g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 7
  • 回転可能化学結合数: 1
  • 複雑さ: 74.1
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.1
  • トポロジー分子極性表面積: 43.1

じっけんとくせい

  • 密度みつど: 1.259
  • ふってん: 182.546 °C at 760 mmHg
  • フラッシュポイント: 64.202 °C
  • 屈折率: 1.519
  • PSA: 43.10000
  • LogP: 0.48710

1,3-oxazole-2-carbaldehyde セキュリティ情報

1,3-oxazole-2-carbaldehyde 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1,3-oxazole-2-carbaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB123620-5G
1,3-oxazole-2-carbaldehyde
65373-52-6 95%
5g
¥ 5,260.00 2023-03-15
Enamine
\nEN300-103208-100mg
1,3-oxazole-2-carbaldehyde
65373-52-6 95.0%
100mg
$57.0 2022-10-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-PH925-200mg
1,3-oxazole-2-carbaldehyde
65373-52-6 97%
200mg
808.0CNY 2021-07-15
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD29335-1g
Oxazole-2-carbaldehyde
65373-52-6 95%
1g
¥722.0 2024-04-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1064325-1g
Oxazole-2-carbaldehyde
65373-52-6 98%
1g
¥1010.00 2024-05-05
Key Organics Ltd
PS-11971-50MG
1,3-Oxazole-2-carboxaldehyde
65373-52-6 >95%
50mg
£102.00 2025-02-09
Enamine
EN300-103208-0.25g
1,3-oxazole-2-carbaldehyde
65373-52-6 95%
0.25g
$83.0 2023-10-28
Enamine
EN300-103208-10.0g
1,3-oxazole-2-carbaldehyde
65373-52-6 95%
10g
$978.0 2023-06-10
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
O85460-250mg
Oxazole-2-carbaldehyde
65373-52-6
250mg
¥798.0 2021-09-08
Enamine
EN300-103208-1000mg
1,3-oxazole-2-carbaldehyde
65373-52-6 95.0%
1g
$228.0 2022-10-09

1,3-oxazole-2-carbaldehyde 関連文献

1,3-oxazole-2-carbaldehydeに関する追加情報

Recent Advances in the Research of 1,3-Oxazole-2-carbaldehyde (CAS: 65373-52-6) in Chemical Biology and Pharmaceutical Applications

1,3-Oxazole-2-carbaldehyde (CAS: 65373-52-6) is a heterocyclic compound that has garnered significant attention in chemical biology and pharmaceutical research due to its versatile reactivity and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, including antimicrobial, anticancer, and anti-inflammatory agents. This research brief consolidates the latest findings on the synthesis, biological activity, and pharmaceutical relevance of 1,3-oxazole-2-carbaldehyde, with a focus on its molecular mechanisms and potential clinical applications.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the efficient synthesis of 1,3-oxazole-2-carbaldehyde derivatives via a one-pot oxidative cyclization reaction. The study highlighted the compound's utility in constructing complex heterocyclic scaffolds, which are prevalent in drug discovery. Notably, derivatives of 1,3-oxazole-2-carbaldehyde exhibited potent inhibitory activity against bacterial pathogens such as Staphylococcus aureus and Escherichia coli, with minimal cytotoxicity to human cells. These findings underscore its potential as a lead compound for developing novel antibiotics.

Another groundbreaking study, published in Bioorganic & Medicinal Chemistry Letters, investigated the anticancer properties of 1,3-oxazole-2-carbaldehyde derivatives. The research team identified a specific derivative that selectively targets the PI3K/AKT/mTOR signaling pathway, a critical regulator of cancer cell proliferation. In vitro and in vivo experiments revealed significant tumor growth inhibition in models of breast and lung cancer, suggesting its promise as a targeted therapy. The study also emphasized the compound's favorable pharmacokinetic profile, including oral bioavailability and metabolic stability.

Beyond its antimicrobial and anticancer applications, 1,3-oxazole-2-carbaldehyde has been explored for its anti-inflammatory effects. A 2024 study in European Journal of Medicinal Chemistry reported that certain derivatives of the compound effectively suppressed pro-inflammatory cytokines such as TNF-α and IL-6 in murine models of rheumatoid arthritis. The researchers attributed this activity to the compound's ability to modulate NF-κB signaling, a key pathway in inflammation. These results position 1,3-oxazole-2-carbaldehyde as a potential candidate for treating chronic inflammatory diseases.

In summary, recent research on 1,3-oxazole-2-carbaldehyde (CAS: 65373-52-6) highlights its multifaceted role in drug discovery and development. Its structural versatility, combined with promising biological activities, makes it a valuable scaffold for designing novel therapeutics. Future studies should focus on optimizing its derivatives for enhanced efficacy and safety, as well as exploring its potential in combination therapies. The continued investigation of this compound is expected to yield significant advancements in chemical biology and pharmaceutical sciences.

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